Nisterime acetate

Postcoital Contraception Contragestational Activity Embryo Resorption

Nisterime acetate (USAN, developmental code ORF-9326; CAS 51354-31-5; molecular formula C₂₇H₃₅ClN₂O₅; molecular weight 503.03 g/mol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) that was developed as a postcoital contraceptive but was never marketed. Chemically, it is the C17α acetate ester of nisterime, described as 2α-chloro-4,5α-dihydrotestosterone O-(p-nitrophenyl)oxime 17β-acetate, and is classified by KEGG as a hormone-related drug with androgen receptor (AR/NR3C4) agonist activity.

Molecular Formula C27H35ClN2O5
Molecular Weight 503 g/mol
Cat. No. B1249567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisterime acetate
Synonyms17 beta-acetoxy-2 alpha-chloro-3-(p-nitrophenoxy)imino-5 alpha-androstane
nisterime acetate
ORF 9326
Molecular FormulaC27H35ClN2O5
Molecular Weight503 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C
InChIInChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1
InChIKeyNNFGKFKPLQYECP-BYXNGVTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nisterime Acetate (ORF-9326): Compound Identity and Baseline Profile for Research Procurement


Nisterime acetate (USAN, developmental code ORF-9326; CAS 51354-31-5; molecular formula C₂₇H₃₅ClN₂O₅; molecular weight 503.03 g/mol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) that was developed as a postcoital contraceptive but was never marketed [1]. Chemically, it is the C17α acetate ester of nisterime, described as 2α-chloro-4,5α-dihydrotestosterone O-(p-nitrophenyl)oxime 17β-acetate, and is classified by KEGG as a hormone-related drug with androgen receptor (AR/NR3C4) agonist activity [2]. Structurally, it belongs to the steroidal O-aryloxime series and is distinguished by the combination of a 2α-chloro substituent on a 5α-androstane scaffold and a 3-(p-nitrophenoxy)imino moiety [3].

Why Nisterime Acetate Cannot Be Replaced by In-Class Steroids: Key Differentiation Rationale


Nisterime acetate occupies a unique mechanistic and pharmacological niche within the steroidal contragestational agent class, rendering simple substitution with other postcoital steroids or AAS analogs scientifically invalid. Unlike the antiprogestogen mifepristone (RU-486), which acts via progesterone receptor (PR) antagonism to prevent implantation, nisterime acetate does not block implantation but instead induces embryo resorption and interrupts post-implantation gestation through a mechanism that remains distinct and incompletely characterized [1]. Critically, despite being classified structurally as an AAS, nisterime acetate has been reported to lack androgenic, estrogenic, progestogenic, and anti-progestogenic activity in standard hormonal bioassays—a paradoxical profile not shared by DHT-derived AAS such as stenbolone or nandrolone esters, nor by progestin-based postcoital agents such as levonorgestrel [2]. This functional uncoupling of contragestational efficacy from classical steroid receptor activity means that receptor-binding or transactivation data alone cannot predict its biological effect, making empirical compound identity verification essential for research reproducibility.

Nisterime Acetate: Quantitative Comparative Evidence for Research Selection


Contragestational Efficacy in Rat: Dose-Dependent Pregnancy Interruption and Reversal by Norgestimate

ORF-9326 (nisterime acetate), when orally administered to pregnant rats on Days 7–13 of gestation, produced a dose-dependent interruption of pregnancy. Importantly, simultaneous co-administration of the synthetic progestogen norgestimate markedly reversed the contragestational effect of ORF-9326, demonstrating a specific pharmacological antagonism not observed with antiprogestogens such as mifepristone, whose effects are reversed by exogenous progesterone rather than synthetic progestins [1]. This norgestimate-reversible contragestational profile is not shared by levonorgestrel or norethisterone, which act via different temporal and mechanistic windows.

Postcoital Contraception Contragestational Activity Embryo Resorption Progestogen Reversal

Mechanism of Action: Post-Implantation Embryo Resorption Versus Pre-Implantation Blockade

A fundamental mechanistic distinction separates nisterime acetate from the prototypical antiprogestogen mifepristone (RU-486). Mifepristone is a competitive PR antagonist that prevents blastocyst implantation when administered early in pregnancy. In contrast, nisterime acetate does not prevent implantation; instead, it acts post-implantation by inducing embryo resorption and interrupting established gestation [1]. This difference is not merely temporal—it reflects a distinct biological target pathway, as evidenced by the compound's reported lack of hormonal activity (androgenic, estrogenic, progestogenic, or antiprogestogenic) in standard bioassays [2].

Antiprogestogen Embryo Implantation Mechanism of Action Mifepristone Comparison

Lipophilic Steroid Bioavailability: Solution Versus Suspension Formulation Comparison in Rat

The oral bioavailability of nisterime acetate (I) was quantitatively compared across formulation conditions in adult female Wistar rats. Micronized ³H-labeled I was administered in sesame oil either as a solution or as a suspension at specific activities ranging from 0.38 to 8.94 μCi/mg. Calculation of the mean area under the blood radioactivity versus time curve, corrected for administered dose, demonstrated that a substantially larger fraction of the dose was absorbed when I was present only in solution compared to suspension formulations. A linear relationship between absorbed dose (based on whole-blood radioactivity and urinary excretion) and administered dose was observed primarily in solution groups [1]. Preliminary human data further showed that absorption was much greater from a sesame oil solution than from a lactose admixture [2].

Bioavailability Lipophilic Steroid Formulation Oral Absorption

Multi-Species Pharmacokinetics: Extended Terminal Half-Life and Biliary Excretion Profile

The disposition of ³H-ORF-9326 was characterized across four species (rat, dog, monkey, rabbit). Following intravenous administration in PEG-400, blood radioactivity declined with an apparent terminal half-life of 50–95 hours across rat, dog, and monkey, with peak whole-blood radioactivity occurring 4–7 hours post-administration, indicating prolonged retention [1]. Tissue distribution studies identified body fat as a major depot for the drug and/or its metabolites. A key species-dependent difference was observed in excretion route: biliary excretion predominated in dog and rat, whereas renal excretion predominated in monkey and rabbit. In dogs and monkeys, greater than 90% of urinary radioactivity was in conjugated form [1].

Pharmacokinetics Half-Life Tissue Distribution Biliary Excretion

Paradoxical Hormonal Inactivity Despite Potent In Vivo Contragestational Efficacy

A defining and puzzling feature of nisterime acetate is its reported lack of hormonal activity in standard bioassays, including androgenic, estrogenic, progestogenic, and antiprogestogenic/antagonistic activity, despite its structural classification as an AAS and its potent contragestational efficacy in animals [1]. This contrasts sharply with structurally related DHT-derived AAS (e.g., stenbolone, nandrolone) that exhibit measurable androgenic activity in Hershberger or levator ani assays, and with progestin-based postcoital agents (e.g., levonorgestrel, norgestimate) that demonstrate clear progestogenic activity in endometrial transformation assays [2]. The mechanism of action of nisterime acetate has been explicitly described as 'unknown' in light of this paradox [1].

Hormonal Bioassay Androgen Receptor Progesterone Receptor Structure-Activity Relationship

Structural Determinants of Contragestational Activity: 5α-Androstane Scaffold and p-Nitrophenyl Oxime Requirement

In the foundational SAR study by Hirsch et al. (1977), a series of steroidal O-aryloximes was evaluated for post-implantation contragestational activity in female rats. The most significant activity was consistently associated with compounds possessing a 5α-androstane steroid nucleus and a p-nitrophenyl oxime at the 3-position [1]. Compound 16 (which corresponds to nisterime or its closely related analog) was identified as one of the most active compounds, capable of terminating pregnancy when orally administered to rats at 2.5 mg/kg on Days 9–12 of gestation, and was devoid of androgenic activity at this dose [1]. This establishes the 2α-chloro + p-nitrophenyl oxime combination on the 5α-androstane scaffold as the minimal structural pharmacophore for this contragestational activity class, distinguishing it from other O-aryloxime series (e.g., benzyl, phenyl, or substituted phenyl oximes) that showed weaker or absent activity.

Structure-Activity Relationship 5α-Androstane O-Aryloxime Medicinal Chemistry

Nisterime Acetate: Evidence-Based Research and Industrial Application Scenarios


Post-Implantation Contragestational Mechanism Studies (PR-Independent Pathway Probing)

Researchers investigating non-classical, progesterone-receptor-independent mechanisms of pregnancy termination can use nisterime acetate as a tool compound to induce embryo resorption without the confounding variable of PR antagonism that accompanies mifepristone use [1]. Its norgestimate-reversible contragestational effect enables experimental designs where the pathway can be selectively modulated independently of progesterone supplementation [2]. This is particularly relevant for target deconvolution studies aiming to identify the molecular target mediating post-implantation embryo resorption.

Lipophilic Steroid Formulation and Oral Bioavailability Optimization

Nisterime acetate serves as an exemplary model compound for studying formulation-dependent oral absorption of highly lipophilic steroids. The documented substantial difference in bioavailability between sesame oil solutions and suspensions, and between lipid vehicles and solid admixtures (lactose), provides a validated experimental system for screening lipid-based drug delivery systems (LBDDS) and self-emulsifying formulations [1]. The availability of ³H-labeled compound with defined specific activity further enables quantitative mass balance and absorption studies.

Species-Dependent Drug Disposition and Excretion Route Modeling

The documented species dichotomy in excretion routes—biliary predominance in dog and rat versus renal predominance in monkey and rabbit—makes nisterime acetate a valuable probe for comparative drug metabolism and transporter studies [1]. Its extended terminal half-life (50–95 hours) and adipose tissue sequestration profile further enable investigation of lipophilic drug accumulation and slow-release kinetics from fat depots, relevant to understanding tissue-specific toxicity and withdrawal period modeling.

Steroidal O-Aryloxime Structure-Activity Relationship (SAR) Reference Standard

As the most active compound identified in the foundational steroidal O-aryloxime contragestational agent series, nisterime acetate (compound 16) provides a benchmark reference for medicinal chemistry efforts exploring O-aryloxime-modified steroid scaffolds [1]. Its structural features—5α-androstane core, 2α-chloro substitution, 3-(p-nitrophenyl)oxime, and 17β-acetate ester—define a pharmacophore that can serve as a positive control in screening campaigns for novel contragestational or antiproliferative steroidal oximes.

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